(5R,6R)-3,3-Dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (5R,6R)-3,3-Dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Penicillin G is a broad-spectrum, beta-lactam naturally occurring penicillin antibiotic with antibacterial activity. Penicillin G binds to and inactivates the penicillin binding proteins (PBPs) located inside the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and eventually causing cell lysis.
Penicillin g, also known as benzylpenicillin or pfizerpen, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Penicillin g is a drug which is used for use in the treatment of severe infections caused by penicillin g-susceptible microorganisms when rapid and high penicillin levels are required such as in the treatment of septicemia, meningitis, pericarditis, endocarditis and severe pneumonia. Penicillin g exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Penicillin g has been detected in multiple biofluids, such as urine and blood. Within the cell, penicillin g is primarily located in the membrane (predicted from logP). Penicillin g is also a parent compound for other transformation products, including but not limited to, benzylpenicilloyl-cysteine, benzylpenilloic acid, and penamecillin.
Penicillin G and V are first generation penicillins that are used widely to treat infections due to susceptible organisms and have been linked rarely and only weakly with idiosyncratic liver injury.
Brand Name: Vulcanchem
CAS No.: 61-33-6
VCID: VC0014613
InChI: InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12?,14-/m1/s1
SMILES: CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C
Molecular Formula: C16H18N2O4S
Molecular Weight: 334.4 g/mol

(5R,6R)-3,3-Dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

CAS No.: 61-33-6

Reference Standards

VCID: VC0014613

Molecular Formula: C16H18N2O4S

Molecular Weight: 334.4 g/mol

(5R,6R)-3,3-Dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid - 61-33-6

CAS No. 61-33-6
Product Name (5R,6R)-3,3-Dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Molecular Formula C16H18N2O4S
Molecular Weight 334.4 g/mol
IUPAC Name (5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Standard InChI InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12?,14-/m1/s1
Standard InChIKey JGSARLDLIJGVTE-MBNYWOFBSA-N
Isomeric SMILES CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C
SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C
Canonical SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C
Colorform AMORPHOUS WHITE POWDER
Melting Point 214-217 °C
214-217°C
Physical Description Solid
Description Penicillin G is a broad-spectrum, beta-lactam naturally occurring penicillin antibiotic with antibacterial activity. Penicillin G binds to and inactivates the penicillin binding proteins (PBPs) located inside the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and eventually causing cell lysis.
Penicillin g, also known as benzylpenicillin or pfizerpen, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Penicillin g is a drug which is used for use in the treatment of severe infections caused by penicillin g-susceptible microorganisms when rapid and high penicillin levels are required such as in the treatment of septicemia, meningitis, pericarditis, endocarditis and severe pneumonia. Penicillin g exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Penicillin g has been detected in multiple biofluids, such as urine and blood. Within the cell, penicillin g is primarily located in the membrane (predicted from logP). Penicillin g is also a parent compound for other transformation products, including but not limited to, benzylpenicilloyl-cysteine, benzylpenilloic acid, and penamecillin.
Penicillin G and V are first generation penicillins that are used widely to treat infections due to susceptible organisms and have been linked rarely and only weakly with idiosyncratic liver injury.
Related CAS 113-98-4 (mono-potassium salt)
69-57-8 (mono-hydrochloride salt)
Shelf Life Solutions of the drugs retain substantially full potency for several days when stored @ a temp less than 15 °C, but are rapidly inactivated in the presence of acids, alkali hydroxides, glycerin, or oxidizing agents. /Penicillin G potassium or sodium/
Commercially available penicillin G potassium or penicillin G sodium powders for injection may be stored @ room temp. Following reconstitution of the powders for injection, penicillin G potassium or penicillin G sodium solutions are stable for 7 days @ 2-8 °C. Soln of the drugs prepared for IV administration are generally stable for 24 hr @ room temp. /Penicillin G potassium or sodium/
... The stability of the commercially available frozen penicillin G potassium injection may vary. These injections are stable for at least 90 days from the date of shipment when stored @ -20 °C ... Thawed soln of the commercially available frozen injection are stable for 24 hr @ room temp (25 °C) or 14 days when refrigerated @ 5 °C. /Penicillin G potassium/
Small amt of polymer conjugation products reportedly form in soln of penicillin G during in vitro storage, especially when high concn of the drug are stored @ room temp. Because these polymers may play a role in hypersensitivity reactions to the drug, some clinicians recommend that, although potency may not be adversely affected, reconstituted soln of penicillin G potassium of penicillin G sodium should be refrigerated or used shortly following reconstitution. /Penicillin G potassium or sodium/
Penicillins are generally inactivated in the presence of heat, alkaline or acid pH, oxidizing agents, alcohols, glycols, and metal ions such as copper, mercury, or zinc. In currently available penicillins, cleavage at any point in the penicillin nucleus, including the beta-lactam ring, results in complete loss of antibacterial activity. The major cause of inactivation of penicillins is hydrolysis of the beta-lactam ring. The course of hydrolysis and nature of the degradation products can vary and are generally influenced by pH. /Penicillins/
In the dry state, natural penicillins and their salts are generally stable for several yr @ room temp; however, the drugs deteriorate more rapidly @ higher temp. /Natural penicillins/
Solubility Slightly soluble (210 mg/L)
SPARINGLY SOL IN WATER; INSOL IN PETROLEUM ETHER; SOL IN METHANOL, ETHANOL, ETHER, ETHYL ACETATE, BENZENE, CHLOROFORM, ACETONE
2.85e-01 g/L
Synonyms Benpen
Benzylpenicillin
Benzylpenicillin Potassium
Coliriocilina
Crystapen
Or-pen
Parcillin
Pekamin
Pengesod
Penibiot
Penicilina G Llorente
Penicillin G
Penicillin G Jenapharm
Penicillin G Potassium
Penicillin G Sodium
Penicillin Grünenthal
Penilevel
Peniroger
Pfizerpen
Sodiopen
Sodipen
Sodium Benzylpenicillin
Sodium Penicillin
Unicilina
Ursopen
Van-Pen-G
Reference Guzmán, Flavio, MD. /Beta Lactams Antibiotics (penicillins and Cephalosporins) Mechanism of Action.” Medical Pharmacology. Pharmacology Corner, 29 Nov. 2008. Web. 21 Aug. 2012.Pitout JD, Sanders CC, Sanders WE Jr. Antimicrobial resistance with focus on beta-lactam resistance in gram-negative bacilli. Am J Med 1997; 103:51.
PubChem Compound 101718
Last Modified Dec 23 2021
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